2-Methyl-1-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its target enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
If it does interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the balance of cortisol and cortisone in the body, impacting various physiological processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall effect in the body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of 2-nitrobenzyl chloride with 2-methylpiperazine under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) with a base like sodium bicarbonate or cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Pd/C, H2, ethanol
Substitution: Sodium bicarbonate, ethanol, DMF, cesium carbonate
Major Products Formed
Reduction: 2-Methyl-1-[(2-aminophenyl)methyl]piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-1-[(2-nitrophenyl)methyl]piperazine is used in various scientific research fields, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
- 2-Methyl-1-[(2-aminophenyl)methyl]piperazine
- 2-Methyl-1-[(2-chlorophenyl)methyl]piperazine
Uniqueness
2-Methyl-1-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of the nitro group at the 2-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-methyl-1-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-4-2-3-5-12(11)15(16)17/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSKPKRQUTWCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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